(R)-tert-Butyl 3-cyanopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-tert-butylpiperidine-3-carbonitrile is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-tert-butylpiperidine-3-carbonitrile typically involves the formation of the piperidine ring followed by the introduction of the tert-butyl and carbonitrile groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions to form the piperidine ring. The tert-butyl group can be introduced via alkylation using tert-butyl halides, and the carbonitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of (3R)-1-tert-butylpiperidine-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-tert-butylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and cyanides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
(3R)-1-tert-butylpiperidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its specific stereochemistry.
Medicine: It may serve as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-tert-butylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-tert-butylpiperidine-3-carbonitrile: The enantiomer of (3R)-1-tert-butylpiperidine-3-carbonitrile with different stereochemistry.
1-tert-butylpiperidine-3-carboxamide: A similar compound with a carboxamide group instead of a carbonitrile group.
1-tert-butylpiperidine-3-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
(3R)-1-tert-butylpiperidine-3-carbonitrile is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3R)-1-tert-butylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-10(2,3)12-6-4-5-9(7-11)8-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
KAVSPDNXSQRJMV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)N1CCC[C@H](C1)C#N |
Canonical SMILES |
CC(C)(C)N1CCCC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.